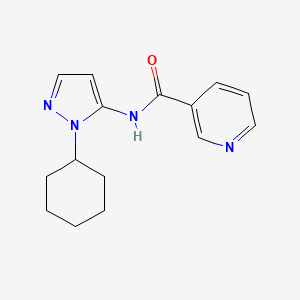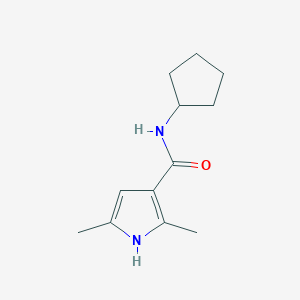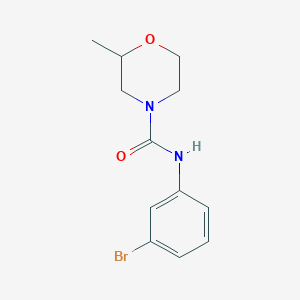
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide, also known as DMIT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMIT belongs to the class of indene-based compounds and is known for its unique chemical structure and properties.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood modulation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can inhibit FAAH activity with high potency and selectivity. In vivo studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can enhance the levels of endocannabinoids in the body, leading to various physiological effects. These effects include pain relief, anti-inflammatory effects, and mood modulation. N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is its relatively high cost compared to other FAAH inhibitors. This may limit its use in large-scale experiments or in studies with limited funding.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide. One area of research is its potential applications in the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Another area of research is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further studies are needed to fully understand the mechanisms of action and potential applications of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can be synthesized through a multi-step process starting from the commercially available 2,3-dihydro-1H-indene. The first step involves the reaction of 2,3-dihydro-1H-indene with methyl thiocyanate in the presence of a base to form the corresponding thiourea derivative. This intermediate is then reacted with 3-bromothiophene-2-carboxylic acid to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is relatively straightforward and can be achieved with high yield and purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is its role as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been shown to interact with the endocannabinoid system by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can increase the levels of endocannabinoids in the body, leading to various physiological effects.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(15(17)12-8-9-18-10-12)14-7-6-11-4-2-3-5-13(11)14/h2-5,8-10,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEMMOQAZCLPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)


![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)

![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
